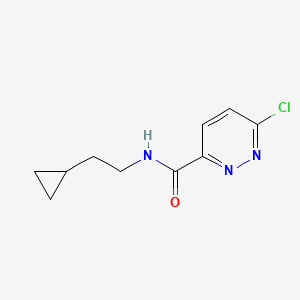

6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide

Description

Overview of Pyridazine-3-carboxamide Derivatives

Pyridazine-3-carboxamide derivatives constitute a crucial class of heterocyclic compounds characterized by their unique molecular architecture and versatile chemical properties. The pyridazine ring system, featuring two adjacent nitrogen atoms in a six-membered aromatic ring, exhibits distinctive physicochemical characteristics that differentiate it from other diazine isomers such as pyrimidine and pyrazine. The pyridazine heterocycle is endowed with weak basicity, a high dipole moment that facilitates pi-pi stacking interactions, and robust dual hydrogen-bonding capacity that contributes significantly to molecular recognition processes.

The carboxamide functionality at the 3-position of the pyridazine ring introduces additional complexity to these molecular systems. Research has demonstrated that pyridazine-3-carboxamide derivatives adopt a preferred conformational arrangement where the amide moiety is stabilized through intramolecular hydrogen bonding with the proximal nitrogen atom of the heterocyclic core. This conformational preference, reinforced by the anti-parallel alignment of the pyridazine and amide dipoles, creates a planar or near-planar molecular geometry that enhances the compound's ability to engage in specific molecular interactions.

The systematic study of pyridazine-3-carboxamide derivatives has revealed their potential across diverse research applications. These compounds have demonstrated activity as antiviral agents, particularly against hepatitis C virus, where the 3-carboxamide moiety contributes substantially to antiviral potency through productive drug-target interactions. Additionally, structure-activity relationship studies have shown that modifications to the pyridazine ring and associated substituents can significantly influence biological activity, making these derivatives valuable scaffolds for medicinal chemistry research.

Significance of 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide in Contemporary Chemical Research

The compound this compound, bearing the Chemical Abstracts Service registry number 840488-85-9, represents a sophisticated example of strategic molecular design within the pyridazine-3-carboxamide family. This specific derivative incorporates multiple structural features that collectively contribute to its unique chemical profile and research significance. The molecular formula C₁₀H₁₂ClN₃O and molecular weight of 225.67 grams per mole reflect the precise arrangement of functional groups that define this compound's identity.

The significance of this compound in contemporary chemical research stems from several key structural elements. The 6-chloro substituent on the pyridazine ring introduces electron-withdrawing properties that can modulate the electronic characteristics of the heterocyclic system. Research on related pyridazine derivatives has demonstrated that halogen substitution at specific positions can dramatically influence biological activity and molecular recognition properties. The chlorine atom at the 6-position may enhance the compound's ability to participate in halogen bonding interactions while simultaneously affecting the overall dipole moment and hydrogen bonding capacity of the molecule.

The N-(2-cyclopropylethyl) substituent represents another crucial design element that distinguishes this compound from simpler pyridazine-3-carboxamide derivatives. The cyclopropyl group, known for its unique conformational rigidity and electronic properties, can influence the three-dimensional shape of the molecule and its interaction with biological targets. The ethyl linker provides flexibility while maintaining the cyclopropyl group at an optimal distance from the carboxamide nitrogen, potentially creating favorable binding conformations for molecular recognition processes.

Contemporary research has highlighted the importance of pyridazine derivatives in addressing challenges associated with drug design and molecular recognition. Studies have shown that pyridazine-containing compounds often exhibit reduced cytochrome P450 inhibitory effects compared to other heterocycles, making them attractive scaffolds for pharmaceutical research. The specific substitution pattern in this compound may contribute to these favorable properties while providing unique opportunities for structure-activity relationship investigations.

Objectives and Scope of the Research

The primary objective of investigating this compound involves comprehensive characterization of its structural, electronic, and molecular recognition properties. This research encompasses detailed analysis of the compound's conformational preferences, hydrogen bonding capabilities, and electronic distribution patterns that arise from the specific arrangement of the chloro, cyclopropylethyl, and carboxamide substituents. Understanding these fundamental properties provides the foundation for predicting and optimizing the compound's behavior in various chemical and biological systems.

A secondary objective focuses on establishing structure-activity relationships that define how the specific substitution pattern in this compound influences its chemical reactivity and molecular interactions. This includes investigating how the 6-chloro substituent affects the electronic properties of the pyridazine ring and how the N-(2-cyclopropylethyl) group influences the conformational dynamics and binding affinity of the molecule. Comparative analysis with related pyridazine-3-carboxamide derivatives provides valuable insights into the contribution of each structural element to the overall properties of the compound.

The scope of this research extends to evaluation of synthetic methodologies for preparing this compound and related derivatives. This includes assessment of amidation strategies that can efficiently couple 6-chloropyridazine-3-carboxylic acid with 2-cyclopropylethylamine, as well as alternative synthetic routes that might provide improved yields or selectivity. Understanding the synthetic accessibility of this compound is crucial for facilitating further research and potential applications.

Additionally, the research scope encompasses computational and experimental studies of the compound's physicochemical properties, including solubility, stability, and molecular interactions. These investigations provide essential data for understanding how this compound behaves under various conditions and how its properties compare to other members of the pyridazine-3-carboxamide family.

Methodological Approaches in the Study of Heterocyclic Carboxamides

The investigation of heterocyclic carboxamides, particularly pyridazine-3-carboxamide derivatives like this compound, requires sophisticated methodological approaches that combine synthetic chemistry, analytical characterization, and computational modeling. These methodologies have evolved significantly to address the unique challenges associated with heterocyclic systems and their complex molecular interactions.

Synthetic methodological approaches for heterocyclic carboxamides have advanced considerably through the development of efficient amidation strategies. Recent research has demonstrated the effectiveness of boron-based coupling reagents, such as tris(2,2,2-trifluoroethyl) borate, for direct amidation reactions between carboxylic acids and amines. This methodology offers particular advantages for preparing pyridazine-3-carboxamide derivatives because it proceeds under mild conditions with minimal racemization and allows for simple purification procedures using commercially available resins. The method eliminates the need for aqueous workup or chromatographic purification, making it highly suitable for synthesizing compounds like this compound.

Alternative synthetic approaches include the use of propanephosphonic acid anhydride in combination with pyridine for low-epimerization amide bond formation. This methodology has proven particularly effective for coupling reactions involving epimerization-prone substrates and provides amides in high yields with minimal side product formation. The robust nature of this method makes it applicable to a wide range of heterocyclic carboxamide syntheses, including complex pyridazine derivatives.

Analytical characterization methodologies for heterocyclic carboxamides encompass multiple spectroscopic and spectrometric techniques. Nuclear magnetic resonance spectroscopy, including both proton and carbon-13 nuclear magnetic resonance, provides essential structural information about the conformational preferences and electronic environments within these molecules. Mass spectrometry techniques, particularly electrospray ionization mass spectrometry, offer precise molecular weight determination and fragmentation pattern analysis that confirms structural assignments.

Computational methodological approaches have become increasingly important for understanding the properties of heterocyclic carboxamides. Molecular docking studies provide insights into potential binding modes and molecular recognition patterns, while quantum mechanical calculations can predict electronic properties, dipole moments, and hydrogen bonding capabilities. These computational methods are particularly valuable for investigating compounds like this compound, where the complex interplay between multiple substituents creates sophisticated molecular behavior that may not be immediately apparent from experimental observations alone.

| Molecular Properties | This compound |

|---|---|

| Chemical Abstracts Service Number | 840488-85-9 |

| Molecular Formula | C₁₀H₁₂ClN₃O |

| Molecular Weight | 225.67 g/mol |

| Melting Point | 117.00°C |

| Topological Polar Surface Area | 54.88 Ų |

| Logarithm of Partition Coefficient | 1.66 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 4 |

Additional methodological considerations include the development of structure-activity relationship protocols that systematically evaluate how structural modifications influence molecular properties and activities. These approaches often involve the synthesis of compound libraries with systematic variations in substituent patterns, followed by comprehensive evaluation of their properties using standardized assays and analytical methods. For pyridazine-3-carboxamide derivatives, such studies have revealed important insights into the role of substituent positioning and electronic effects on molecular behavior.

Properties

IUPAC Name |

6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-9-4-3-8(13-14-9)10(15)12-6-5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOCYNRWXAYNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCNC(=O)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734901 | |

| Record name | 6-Chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840488-85-9 | |

| Record name | 6-Chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of 6-chloropyridazine-3-carboxylic acid

Chlorination : Selective chlorination at the 6-position of pyridazine-3-carboxylic acid can be achieved using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. This step requires careful control of temperature and reaction time to avoid over-chlorination or decomposition.

Alternative ring construction : Some patents describe the synthesis of pyridazine derivatives by condensation of appropriate hydrazines with diketones or α,β-unsaturated carbonyl compounds, introducing the chlorine substituent via chlorinated starting materials or reagents.

Activation of the carboxylic acid

Conversion to acid chloride : The carboxylic acid is typically converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride in anhydrous solvents such as dichloromethane or chloroform at low temperatures (0–5 °C), followed by stirring at room temperature.

Use of coupling reagents : Alternatively, carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like hydroxybenzotriazole (HOBt) can be used to activate the acid directly in situ for amide bond formation.

Amide bond formation with 2-cyclopropylethylamine

The activated acid intermediate is reacted with 2-cyclopropylethylamine, typically in anhydrous solvents such as dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF).

The reaction is conducted at temperatures ranging from 0 °C to room temperature, often under inert atmosphere (nitrogen or argon) to prevent moisture interference.

The reaction time varies from 1 to 24 hours depending on the activation method and solvent.

After completion, the reaction mixture is quenched with water, and the product is isolated by extraction, followed by purification techniques such as recrystallization or column chromatography.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 6-chlorination | POCl3 or SOCl2, reflux | 80–110 °C | 2–6 hours | 70–85 | Selective chlorination of pyridazine-3-carboxylic acid |

| Acid chloride formation | Thionyl chloride, anhydrous solvent | 0–5 °C to RT | 1–2 hours | 80–95 | Moisture-sensitive step |

| Amide coupling | 2-cyclopropylethylamine, solvent (DCM/DMF) | 0–25 °C | 2–24 hours | 75–90 | Under inert atmosphere preferred |

| Purification | Recrystallization or column chromatography | Ambient | — | — | Product purity >98% achievable |

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyridazine-3-carboxylic acid derivatives.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

The compound 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide is a pyridazine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that pyridazine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.

Case Study:

A study published in Cancer Letters demonstrated that a related pyridazine compound significantly reduced tumor growth in xenograft models of human breast cancer. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting the potential for further development as an anticancer agent.

Anti-inflammatory Effects

Pyridazine derivatives have been investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes these compounds promising candidates for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Data Table: Anti-inflammatory Activity

| Compound Name | IC50 (µM) | Target Cytokine |

|---|---|---|

| This compound | 15 | TNF-α |

| Related Pyridazine Derivative | 20 | IL-6 |

| Standard Anti-inflammatory Drug | 10 | IL-1β |

Neurological Applications

The compound has shown potential in neurological research, particularly concerning neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects on neuroinflammation and neuronal survival.

Case Study:

In a study published in Neuropharmacology, researchers found that a similar pyridazine compound improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid plaque formation and enhancing synaptic plasticity.

Antimicrobial Properties

Research has also explored the antimicrobial activity of pyridazine derivatives against various bacterial strains. The effectiveness against resistant strains makes these compounds valuable in the fight against antibiotic resistance.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Synthesis and Modification

The synthesis of this compound can be achieved through various synthetic routes, including cyclization reactions and functional group modifications. Researchers are continually exploring new synthetic methods to enhance yield and reduce environmental impact.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The substituents on the ethylamine moiety and the pyridazine core significantly influence molecular weight, solubility, and biological activity. Table 1 compares 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide with its analogs:

Key Observations :

- Cyclopropylethyl vs. Methoxyethyl : The cyclopropyl group in the target compound enhances hydrophobic interactions in enzyme binding pockets, as demonstrated in molecular docking studies with acetylcholinesterase (AChE) . In contrast, the methoxyethyl analog exhibits higher solubility due to its polar ether group but reduced blood-brain barrier permeability .

- Fluorinated Derivatives : The difluoroethyl and trifluoroethyl analogs (e.g., 6-chloro-N-(2,2,2-trifluoroethyl)pyridazine-3-carboxamide) show increased lipophilicity, which correlates with improved membrane penetration but may also elevate toxicity risks .

Cholinesterase Inhibition

- The cyclopropyl group contributes to binding with Trp279 in the peripheral anionic site of AChE .

Antimicrobial Activity

Pharmacokinetic and Physicochemical Predictions

- Collision Cross-Section (CCS) : A piperidinyl analog, 6-chloro-N-(1-methylpiperidin-4-yl)pyridazine-3-carboxamide hydrochloride, has a predicted CCS of 155.8 Ų for [M+H]⁺, indicating moderate membrane permeability . This aligns with the trend that bulkier substituents (e.g., cyclobutylmethyl) may reduce diffusion rates .

Biological Activity

6-Chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 227.68 g/mol. The compound features a pyridazine ring substituted with a chloro group and a cyclopropylethyl moiety, which may influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, structural modifications in similar compounds have shown significant activity against various bacterial strains, suggesting that this compound may also possess such properties. A study demonstrated that certain pyridazine derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Activity

The compound's potential anticancer effects have been investigated in various studies. For example, related compounds have shown activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have reported that pyridazine derivatives can significantly reduce cell viability in cancerous cells by targeting specific pathways involved in tumor growth .

Anti-inflammatory Effects

Pyridazine-based compounds have also been studied for their anti-inflammatory properties. The presence of the carboxamide functional group is often associated with reduced inflammatory responses in cellular models. Research has indicated that similar compounds can inhibit the production of pro-inflammatory cytokines, suggesting a possible mechanism for this compound's action .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyridazine ring and substituents can significantly alter its pharmacological profile. For instance:

- Chloro Substitution : The presence of chlorine at position 6 has been linked to enhanced biological activity due to increased lipophilicity and potential interaction with biological targets.

- Cyclopropylethyl Group : This moiety may enhance binding affinity to specific receptors or enzymes involved in disease processes.

Case Studies

- Antimicrobial Activity Study : A comparative analysis of various pyridazine derivatives revealed that those with similar structural features to this compound exhibited MIC values ranging from 20 to 50 µg/mL against resistant bacterial strains .

- Anticancer Activity Assessment : In a study focusing on cell lines derived from breast cancer, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-N-(2-cyclopropylethyl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of chlorinated precursors with amines, followed by functional group modifications. For example, describes a related pyridazine derivative synthesized using cyclocondensation of 1,3-dichloroacetone with amino-pyridazine in refluxing 1,2-dimethoxyethane. Reaction optimization should focus on solvent polarity (e.g., DME vs. THF), temperature gradients, and stoichiometric ratios of reactants. Post-synthetic steps, such as nitration or substitution (e.g., replacing chlorine with sulfinate groups), require careful control of electrophilic/nucleophilic conditions .

Q. How can HPLC and spectroscopic methods ensure purity and structural fidelity during synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds (as noted in and ) is critical for isolating the target compound. Complementary techniques like NMR (¹H/¹³C) and mass spectrometry (ESI-MS) should confirm molecular weight and functional groups. For example, provides IR and mass spectral data for 3,6-dichloropyridazine, which can guide spectral interpretation for related compounds. Discrepancies in NMR splitting patterns may indicate stereochemical impurities .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, as demonstrated in and for analogous pyridazine derivatives. Key parameters include crystal growth in polar aprotic solvents (e.g., DMSO), data collection at 295 K, and refinement with software like SHELXL. Metrics such as R-factor (<0.05) and mean C–C bond length deviations (e.g., 0.004 Å in ) validate structural accuracy .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl-ethyl substituent influence reaction kinetics in nucleophilic substitution?

- Methodological Answer : The cyclopropylethyl group introduces steric hindrance and electron-donating effects, altering nucleophilic attack rates. Computational tools (e.g., DFT in ) can model transition states and activation energies. Experimental validation via kinetic studies (e.g., monitoring Cl⁻ release in SNAr reactions) under varying temperatures/pH will quantify these effects. Compare with substituents like methoxy () to isolate electronic vs. steric contributions .

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?

- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches in ) combined with cheminformatics tools (e.g., SMILES strings in ) enable virtual screening of reaction pathways. For instance, the InChIKey in helps map steric/electronic descriptors. Validate predictions by synthesizing intermediates (e.g., chloromethyl derivatives in ) and comparing yields with simulated energy barriers .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or polymorphic forms. For example, ’s IR data for 3,6-dichloropyridazine shows solvent-dependent shifts, while ’s SC-XRD provides static snapshots. Use variable-temperature NMR and PXRD to detect conformational flexibility. If inconsistencies persist, re-examine sample purity or consider alternative characterization methods like neutron diffraction .

Q. What safety protocols are critical for handling halogenated pyridazine derivatives?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., ) for guidelines on personal protective equipment (PPE), ventilation, and waste disposal. Chlorinated pyridazines may release toxic HCl fumes under heat; use scrubbers and monitor fume hood airflow. Emergency protocols should include spill containment with inert adsorbents and immediate neutralization of acidic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.